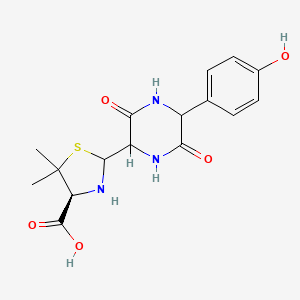
(4S)-2-(5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid
Overview
Description
Amoxicillin diketopiperazines are a class of compounds derived from the autoaminolysis of amoxicillin. These compounds belong to the 2,5-diketopiperazines family, which are cyclic dipeptides formed by the condensation of two amino acids . Amoxicillin diketopiperazines are known for their stability and biological activity, making them significant in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amoxicillin diketopiperazines are typically synthesized through the autoaminolysis of amoxicillin. This process involves the intramolecular cyclization of amoxicillin, leading to the formation of the diketopiperazine ring . The reaction conditions often include mild temperatures and neutral pH to facilitate the cyclization process.
Industrial Production Methods: Industrial production of amoxicillin diketopiperazines involves the use of large-scale reactors where amoxicillin is subjected to controlled conditions to promote cyclization. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: Amoxicillin diketopiperazines undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert diketopiperazines into their reduced forms.
Substitution: Substitution reactions can occur at the diketopiperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions include oxidized diketopiperazines, reduced derivatives, and substituted compounds with varying functional groups .
Scientific Research Applications
Amoxicillin diketopiperazines have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and as stabilizers in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of amoxicillin diketopiperazines involves their interaction with biological targets such as enzymes and proteins. These compounds can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The molecular pathways involved include the inhibition of bacterial cell wall synthesis and disruption of protein-protein interactions .
Comparison with Similar Compounds
Penicillin: Like amoxicillin, penicillin derivatives can form diketopiperazines through cyclization.
Cephalosporins: Another class of β-lactam antibiotics that can undergo similar cyclization reactions.
Carbapenems: These compounds also share structural similarities with diketopiperazines.
Uniqueness: Amoxicillin diketopiperazines are unique due to their stability and specific biological activities. Unlike other diketopiperazines, they are derived from amoxicillin, which imparts distinct chemical properties and biological functions .
Properties
IUPAC Name |
(4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24)/t9?,10?,11-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZCCQJEPBWGJU-DGVZPSOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


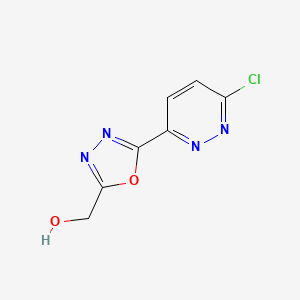
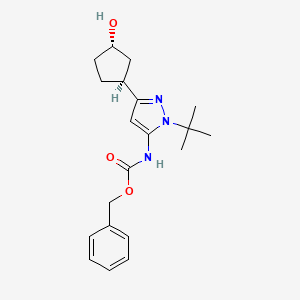
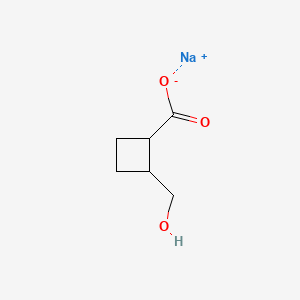
![Allyl (11S,11aS)-11-((tert-butyldimethylsilyl)oxy)-8-hydroxy-7-methoxy-2-methyl-5-oxo-11,11a-dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-10(5H)-carboxylate](/img/structure/B8236849.png)

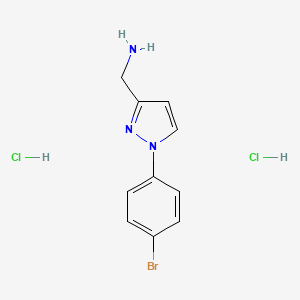
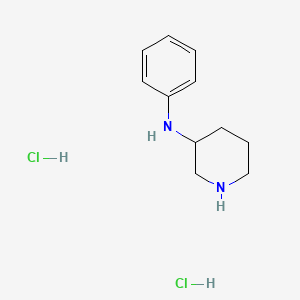


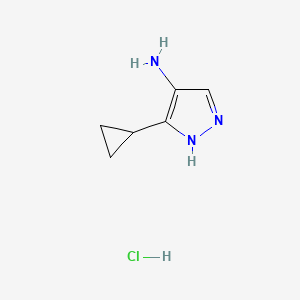
![hexyl (NZ)-N-[amino-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B8236888.png)

![ethyl 3-[[2-[[4-(N'-hexan-3-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8236895.png)
![4-[[4-[(4-Carboxyphenyl)methyl]-4-methylpiperazin-4-ium-1-yl]methyl]benzoate](/img/structure/B8236919.png)
